molecular formula C8H9NO3 B083165 2-Methyl-5-nitroanisole CAS No. 13120-77-9

2-Methyl-5-nitroanisole

Cat. No.: B083165
CAS No.: 13120-77-9
M. Wt: 167.16 g/mol
InChI Key: WVQGZNRUEVFXKR-UHFFFAOYSA-N
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Description

2-Methyl-5-nitroanisole is an organic compound with the molecular formula C8H9NO3. It is also known by other names such as 2-Methoxy-1-methyl-4-nitrobenzene and Methyl 2-methyl-5-nitrophenyl ether . This compound is characterized by a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring, making it a nitroanisole derivative. It appears as a cream to yellow crystalline powder and is used in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-5-nitroanisole can be synthesized through a multi-step process involving nitration and methylation reactions. One common method involves the nitration of 2-methylanisole (o-cresol methyl ether) using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction conditions typically involve maintaining the temperature below 10°C to control the exothermic nature of the nitration reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The nitration process is followed by purification steps such as recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as halides can be used in the presence of catalysts to facilitate substitution reactions.

Major Products:

    Reduction: 2-Methoxy-4-methyl-aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitroanisole primarily involves its functional groups. The nitro group is electron-withdrawing, which affects the electron density on the benzene ring and influences its reactivity in electrophilic aromatic substitution reactions. The methoxy group, being electron-donating, can activate the benzene ring towards nucleophilic substitution reactions . These functional groups interact with molecular targets and pathways, modulating the compound’s chemical behavior and biological activity.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-nitroanisole is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns and makes it suitable for particular synthetic applications. Its combination of electron-withdrawing and electron-donating groups allows for versatile chemical transformations .

Properties

IUPAC Name

2-methoxy-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQGZNRUEVFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065356
Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13120-77-9
Record name 2-Methoxy-1-methyl-4-nitrobenzene
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Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Record name 2-Methoxy-4-nitrotoluene
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Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Record name Methyl 5-nitro-o-tolyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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